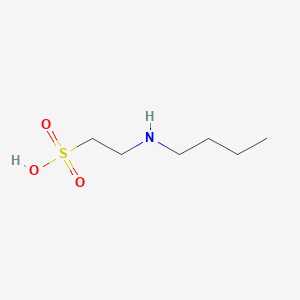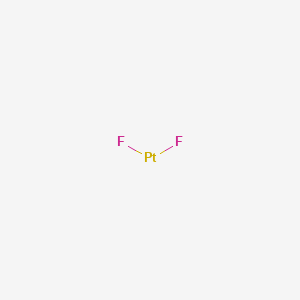
Platinum difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum difluoride (PtF2) is a chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields. It is a highly reactive and unstable compound that has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Platinum difluoride has been the subject of extensive research due to its potential applications in various fields. It has been studied for its use in catalysis, as a potential anti-cancer agent, and as a potential material for superconductors. In catalysis, platinum difluoride has been shown to be an effective catalyst for various reactions, including the oxidation of alkanes and alkenes. In anti-cancer research, platinum difluoride has been shown to inhibit the growth of cancer cells in vitro. In superconductor research, platinum difluoride has been studied for its potential use as a material for high-temperature superconductors.
Mecanismo De Acción
The mechanism of action of platinum difluoride is not fully understood. However, it is believed that it interacts with biological molecules, such as DNA and proteins, through the formation of covalent bonds. This interaction can lead to the inhibition of cellular processes, such as DNA replication and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of platinum difluoride are not fully understood. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to have potential neurotoxic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using platinum difluoride in lab experiments include its high reactivity and potential applications in catalysis, anti-cancer research, and superconductor research. However, its high reactivity also makes it difficult to handle and requires specialized equipment and expertise. Additionally, its potential neurotoxic effects make it unsuitable for use in certain experiments.
Direcciones Futuras
There are several future directions for research on platinum difluoride. One area of research is the development of safer and more efficient synthesis methods. Another area of research is the exploration of its potential applications in catalysis, anti-cancer research, and superconductor research. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
Platinum difluoride can be synthesized through various methods, including the reaction of platinum powder with fluorine gas, the reaction of platinum(II) chloride with fluorine gas, and the reaction of platinum(IV) fluoride with hydrogen fluoride. However, these methods are highly dangerous and require specialized equipment and expertise.
Propiedades
Número CAS |
18820-56-9 |
|---|---|
Nombre del producto |
Platinum difluoride |
Fórmula molecular |
F2Pt |
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
difluoroplatinum |
InChI |
InChI=1S/2FH.Pt/h2*1H;/q;;+2/p-2 |
Clave InChI |
FXGFZZYDXMUETH-UHFFFAOYSA-L |
SMILES |
F[Pt]F |
SMILES canónico |
F[Pt]F |
Otros números CAS |
18820-56-9 |
Sinónimos |
difluoroplatinum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
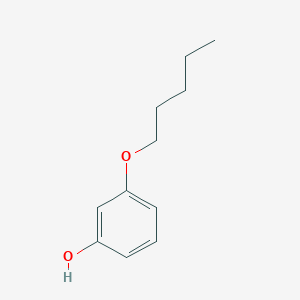
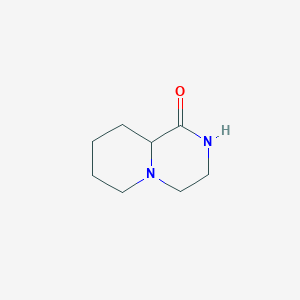
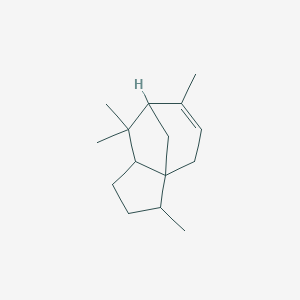
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
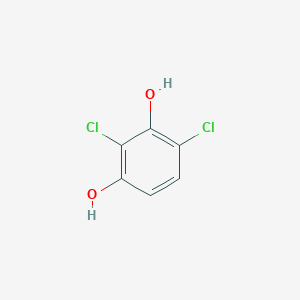
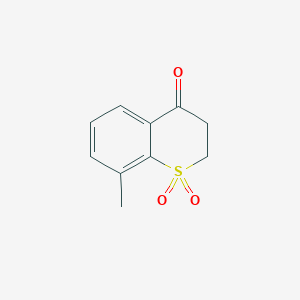
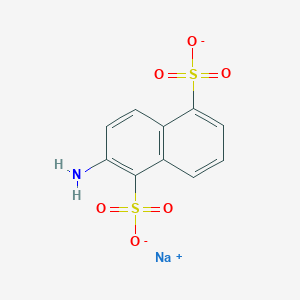
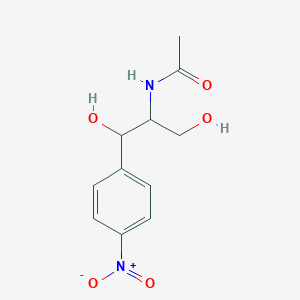
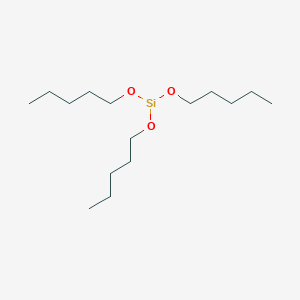
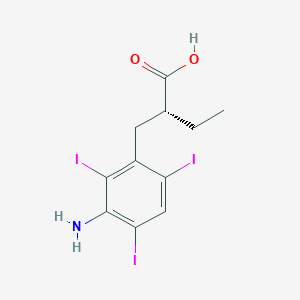
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
